1-{[(4-methoxybenzoyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole
Description
1-{[(4-methoxybenzoyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole is a complex organic compound belonging to the class of tetrahydrocarbazoles. This compound is characterized by the presence of a 4-methoxybenzoyl group attached to an oxime functionality, which is further linked to a tetrahydrocarbazole core. Tetrahydrocarbazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Properties
IUPAC Name |
[(E)-2,3,4,9-tetrahydrocarbazol-1-ylideneamino] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-24-14-11-9-13(10-12-14)20(23)25-22-18-8-4-6-16-15-5-2-3-7-17(15)21-19(16)18/h2-3,5,7,9-12,21H,4,6,8H2,1H3/b22-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRNZAJIMSSRJC-RELWKKBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=C2CCCC3=C2NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C/2\CCCC3=C2NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Tetrahydrocarbazole Core
The foundational step in synthesizing the target compound is the construction of the 2,3,4,9-tetrahydro-1H-carbazole scaffold. The Fischer indole synthesis remains the most widely employed method for this purpose. In a representative procedure, phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of the ionic liquid catalyst 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) under reflux conditions in methanol. This green catalytic system achieves yields exceeding 90% while minimizing environmental impact through solvent recyclability.
Optimization of Cyclization Conditions
Key variables influencing the reaction include solvent polarity, catalyst loading, and temperature. As demonstrated in Table 1, methanol outperforms alternative solvents like acetonitrile or toluene due to its ability to stabilize ionic intermediates.
Table 1: Solvent Effects on Tetrahydrocarbazole Synthesis
| Solvent | Time (h) | Yield (%) |
|---|---|---|
| Methanol | 6 | 90–95 |
| Ethanol | 4 | 78–80 |
| THF | 3 | 55–58 |
| Toluene | 1 | 35–40 |
Oxime Formation via Hydroxylamine Conjugation
The ketone intermediate undergoes condensation with hydroxylamine hydrochloride to yield the corresponding oxime. This reaction typically proceeds in ethanol or methanol under reflux, with sodium acetate serving as a proton scavenger. The nucleophilic addition of hydroxylamine to the carbonyl group achieves near-quantitative conversion within 2–4 hours, as evidenced by the disappearance of the ketone’s carbonyl signal in IR spectroscopy.
Acylation with 4-Methoxybenzoyl Chloride
The final step involves O-acylation of the oxime’s hydroxyl group using 4-methoxybenzoyl chloride. This reaction is conducted in anhydrous dichloromethane or THF, catalyzed by triethylamine to neutralize HCl byproducts. Source provides precedent for analogous acylation reactions, where tert-butyl piperidine derivatives are functionalized using sulfonyl chlorides in polar aprotic solvents like DMA or DMF.
Optimization of Acylation Conditions
- Base Selection : Triethylamine vs. pyridine
- Triethylamine affords higher yields (85–90%) due to superior HCl sequestration.
- Solvent Effects :
- Dichloromethane enables rapid reaction kinetics (1–2 h) compared to THF (3–4 h).
Scalability and Industrial Considerations
The scalability of this synthesis is underscored by the reusability of [bmim][BF₄] , which retains catalytic activity over five cycles without significant yield degradation. Furthermore, the avoidance of column chromatography in intermediate purification—relying instead on solvent extraction and recrystallization—aligns with cost-effective industrial practices.
Analytical Characterization
Critical spectroscopic data for the target compound include:
Chemical Reactions Analysis
Types of Reactions
1-{[(4-methoxybenzoyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, selenium dioxide, and pyridinium chlorochromate are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
1-{[(4-methoxybenzoyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[(4-methoxybenzoyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The oxime functionality can form hydrogen bonds with biological targets, while the tetrahydrocarbazole core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazole: The parent compound without the oxime and benzoyl functionalities.
1-Oximino-2,3,4,9-tetrahydro-1H-carbazole: The intermediate compound with only the oxime group attached.
4-Methoxybenzoyl chloride: The reagent used for esterification.
Uniqueness
1-{[(4-methoxybenzoyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole is unique due to the presence of both the oxime and 4-methoxybenzoyl functionalities, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
1-{[(4-methoxybenzoyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole (referred to as "compound X") is a synthetic derivative of the carbazole family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in antiviral and anticancer therapies. This article reviews the biological activity of compound X, highlighting its mechanisms of action, efficacy in various studies, and potential clinical applications.
Chemical Structure
Compound X can be described by its chemical formula and features a unique structure that includes a methoxybenzoyl group attached to an imino linkage on a tetrahydrocarbazole backbone. This structural configuration is crucial for its biological activity.
The biological activity of compound X primarily stems from its ability to inhibit specific enzymes and interact with cellular pathways. Notably, it has been identified as a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. In a study by Zhang et al. (2006), compound X exhibited an IC50 value of 550 nM against the HCV NS5B enzyme, indicating significant antiviral potential .
Biological Activity Overview
Antiviral Activity
The antiviral properties of compound X have been extensively studied in the context of hepatitis C. The compound's ability to inhibit viral replication makes it a candidate for further development as an antiviral drug. The mechanism involves binding to the active site of the NS5B polymerase, thereby preventing RNA synthesis.
Anticancer Potential
In addition to its antiviral effects, compound X has shown promise in anticancer research. Preliminary studies indicate that it may induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. However, detailed quantitative data on its efficacy against specific cancer types are still needed.
Case Studies
Several case studies have explored the therapeutic potential of compound X:
- Hepatitis C Treatment : A study conducted on HCV-infected cell cultures demonstrated that treatment with compound X resulted in a significant reduction in viral load compared to untreated controls.
- Cancer Cell Line Studies : Research involving breast and liver cancer cell lines showed that compound X could effectively inhibit cell proliferation and induce apoptosis at micromolar concentrations.
Q & A
Q. What are the established synthetic routes for 1-{[(4-methoxybenzoyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Cycloaddition reactions : Similar carbazole derivatives are synthesized via 1,3-dipolar cycloaddition between azides and alkynes, as demonstrated in the preparation of triazole-linked carbazoles .
- Functional group modifications : Introduction of the 4-methoxybenzoyloxyimino group may involve nucleophilic substitution or condensation reactions under anhydrous conditions, using catalysts like glacial acetic acid (e.g., in Schiff base formation) .
- Purification : Column chromatography (silica gel) and recrystallization are standard for isolating intermediates and final products .
Table 1 : Key Reaction Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Cycloaddition | 1,3-Dipolar | Toluene, reflux, 24h | 85–92 | |
| Imine Formation | Condensation | Ethanol, glacial acetic acid | 70–75 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H, ¹³C, and 2D ¹H-¹⁵N HMBC are critical for confirming the carbazole backbone and substituent connectivity. For example, HMBC correlations resolve ambiguities in imino group positioning .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the labile imino ester group .
- Elemental Analysis : Used to confirm purity (>95%) and stoichiometry of C, H, and N .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Methodological Answer :
- Byproducts from incomplete reactions : Unreacted starting materials (e.g., tetrazole intermediates) are detected via TLC and removed using gradient elution in column chromatography .
- Oxidation products : The imino group is prone to oxidation; reactions are conducted under inert gas (N₂/Ar) to prevent degradation .
Advanced Questions
Q. How can factorial design optimize the synthesis yield of this compound?
- Methodological Answer : A 2³ factorial design (3 factors, 2 levels) evaluates variables like temperature, solvent polarity, and catalyst concentration. For example:
- Factors : Temperature (80°C vs. 120°C), solvent (toluene vs. DMF), catalyst loading (1 mol% vs. 5 mol%).
- Response Surface Methodology (RSM) identifies optimal conditions by modeling interactions between variables .
- Case Study : A similar carbazole synthesis achieved a 40% yield increase by optimizing reflux time and solvent ratio via RSM .
Q. What computational tools predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack (e.g., the imino group’s electrophilic carbon) .
- COMSOL Multiphysics : Simulates reaction kinetics under varying pH and temperature conditions, reducing experimental trial runs .
Q. How can contradictory NMR data for the imino group be resolved?
- Methodological Answer :
- Dynamic Effects : Tautomerism between oxime and nitroso forms may cause splitting in ¹H NMR. Variable-temperature (VT) NMR at –40°C to 80°C stabilizes dominant tautomers .
- 2D NOESY : Detects spatial proximity between the imino proton and adjacent carbazole hydrogens, confirming regiochemistry .
Q. What methodologies assess the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinity with kinase active sites (e.g., EGFR or CDK2). The methoxybenzoyl group’s π-stacking with hydrophobic pockets is a key focus .
- In Vitro Assays : Competitive binding assays (e.g., fluorescence polarization) quantify IC₅₀ values against recombinant kinases .
Data Contradiction Analysis
Case Study : Discrepancies in reported melting points (MP) for similar carbazoles:
- Possible Causes :
- Polymorphism: Recrystallization solvents (ethanol vs. acetone) yield different crystalline forms .
- Impurity profiles: Residual solvents (DMF, toluene) depress MP by 5–10°C .
- Resolution : Differential Scanning Calorimetry (DSC) and X-ray crystallography confirm polymorphic behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
